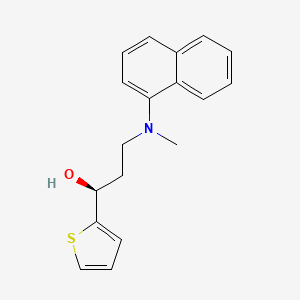
O-Denaphthyl N-(1-Naphthyl) Duloxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Denaphthyl N-(1-Naphthyl) Duloxetine is an impurity of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, neuropathic pain, and central sensitization. This compound is characterized by its molecular formula C₁₈H₁₉NOS and a molecular weight of 297.41 g/mol.
Preparation Methods
The synthesis of O-Denaphthyl N-(1-Naphthyl) Duloxetine involves several steps, including the reaction of naphthylamine with thiophene derivatives under specific conditions. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
O-Denaphthyl N-(1-Naphthyl) Duloxetine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced naphthyl derivatives.
Substitution: Substitution reactions can occur in the presence of halogenating agents like bromine (Br₂) or chlorine (Cl₂), leading to the formation of halogenated naphthyl derivatives.
Scientific Research Applications
O-Denaphthyl N-(1-Naphthyl) Duloxetine has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Duloxetine and its impurities.
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding the metabolism and toxicity of Duloxetine.
Medicine: Research focuses on its role in the pharmacokinetics and pharmacodynamics of Duloxetine, helping to optimize therapeutic regimens.
Industry: It is used in the quality control and assurance processes during the manufacturing of Duloxetine
Mechanism of Action
The mechanism of action of O-Denaphthyl N-(1-Naphthyl) Duloxetine is similar to that of Duloxetine. It acts as a potent inhibitor of neuronal serotonin and norepinephrine reuptake, and to a lesser extent, dopamine reuptake. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating pain. The compound does not significantly affect dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .
Comparison with Similar Compounds
O-Denaphthyl N-(1-Naphthyl) Duloxetine is unique due to its specific structure and role as an impurity of Duloxetine. Similar compounds include:
Duloxetine: The parent compound, used as an antidepressant and pain reliever.
Venlafaxine: Another SNRI used to treat depression and anxiety.
Milnacipran: An SNRI used primarily for the treatment of fibromyalgia.
Desvenlafaxine: A metabolite of Venlafaxine, used to treat major depressive disorder
These compounds share similar mechanisms of action but differ in their chemical structures and specific therapeutic applications.
Properties
Molecular Formula |
C18H19NOS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(1S)-3-[methyl(naphthalen-1-yl)amino]-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C18H19NOS/c1-19(12-11-17(20)18-10-5-13-21-18)16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,20H,11-12H2,1H3/t17-/m0/s1 |
InChI Key |
LIOXEOOPHSWKKT-KRWDZBQOSA-N |
Isomeric SMILES |
CN(CC[C@@H](C1=CC=CS1)O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN(CCC(C1=CC=CS1)O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


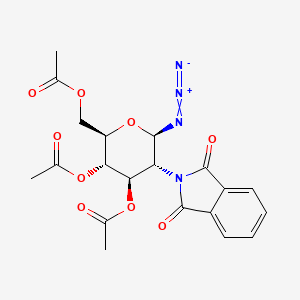
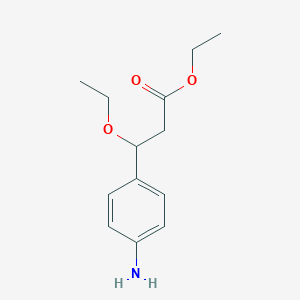
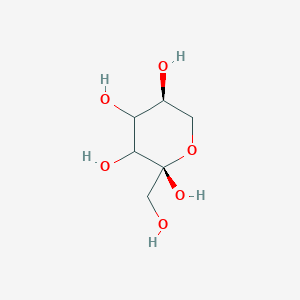
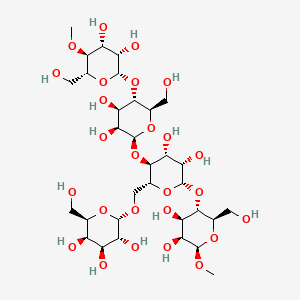
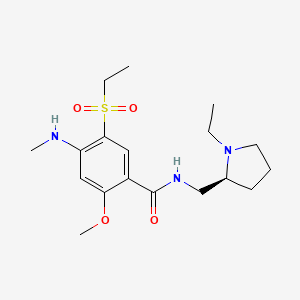
![1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)
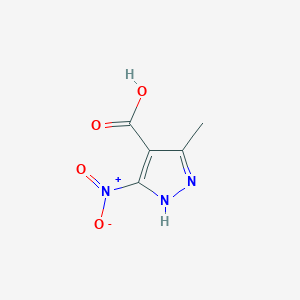

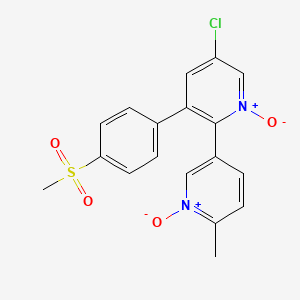
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
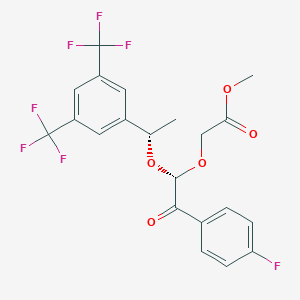
![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)
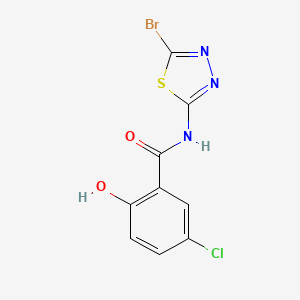
![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
